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4-Diamantylacetic acid

Cat. No.: B14323130
M. Wt: 246.34 g/mol
InChI Key: WYFOJGGGTFMVEM-UHFFFAOYSA-N
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Description

Significance of Diamondoid Scaffolds in Chemical Science

Diamondoids, such as adamantane (B196018) and its larger homologue diamantane, represent the smallest repeating units of the diamond lattice structure. researchgate.net This endows them with exceptional thermal stability, mechanical strength, and chemical resistance. researchgate.net Unlike bulk diamond, diamondoids can be selectively functionalized, allowing for precise control over their chemical and physical characteristics. guidechem.com This "bottom-up" approach to creating diamond-like materials opens avenues for designing advanced materials with tailored properties. The rigid nature of the diamondoid cage provides a robust scaffold for the spatial arrangement of functional groups, which is of significant interest in the development of new ligands, catalysts, and pharmaceutical agents. ugr.es

Overview of Carboxylic Acid Functionalization in Diamondoids

The introduction of functional groups onto the diamondoid core is a critical step in harnessing their potential. Carboxylic acid functionalization is a particularly important transformation as the carboxyl group serves as a versatile handle for a wide range of subsequent chemical modifications. molbase.com It can participate in the formation of esters, amides, and other derivatives, and can also be used to anchor the diamondoid scaffold to surfaces or other molecules. molbase.commdpi.com The direct carboxylation of diamondoid C-H bonds represents a significant challenge in synthetic chemistry, often requiring specialized methods such as radical-based functionalization or multi-step synthetic sequences. univ-lille.fr The resulting carboxylated diamondoids are valuable intermediates in the synthesis of more complex molecules and materials.

Scope and Research Imperatives for 4-Diamantylacetic Acid Studies

Within the family of functionalized diamondoids, this compound stands as a compound of significant interest. This molecule features an acetic acid moiety attached to the apical C-4 position of the diamantane cage. This specific substitution pattern is noteworthy because the C-4 position is one of the two sterically accessible tertiary bridgehead carbons of the diamantane structure. Research into this compound is driven by the need to understand how the unique properties of the diamantane scaffold can be translated into functional materials and molecules. Key research imperatives include the development of efficient synthetic routes to this compound, a thorough characterization of its physicochemical properties, and the exploration of its potential applications in areas such as polymer chemistry, drug discovery, and molecular electronics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22O2 B14323130 4-Diamantylacetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H22O2

Molecular Weight

246.34 g/mol

IUPAC Name

2-(4-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetic acid

InChI

InChI=1S/C16H22O2/c17-15(18)7-16-4-12-9-1-8-2-10(12)14(6-16)11(3-8)13(9)5-16/h8-14H,1-7H2,(H,17,18)

InChI Key

WYFOJGGGTFMVEM-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3C4C1C5CC(C4)(CC3C5C2)CC(=O)O

Origin of Product

United States

Synthetic Methodologies for 4 Diamantylacetic Acid and Its Precursors

Classical Approaches to Diamantyl Carboxylic Acids

Classical synthetic routes to diamantyl carboxylic acids often rely on the generation of reactive intermediates, such as carbocations or radicals, from pre-functionalized diamantane derivatives. These methods typically involve multiple steps and harsh reaction conditions.

Electrophilic substitution reactions are a cornerstone for the functionalization of diamondoids. The high stability of diamondoid carbocations allows for their generation under superacidic conditions. These carbocations can then be trapped by various nucleophiles. Carbonylation, the reaction with carbon monoxide (CO), provides a direct route to acyl intermediates, which are precursors to carboxylic acids.

The process typically involves treating a diamantane precursor, such as a halide or alcohol, with a strong acid to generate a diamantyl cation. This cation can then react with carbon monoxide to form an acylium cation, which upon quenching with water, yields the corresponding carboxylic acid. Palladium-catalyzed oxidative carbonylation has also been employed for hydrocarbons like adamantane (B196018), a method that can be extended to diamantane. This reaction proceeds at relatively low CO pressures and shows a preference for activation at the tertiary bridgehead positions.

MethodReagentsIntermediateProductRef.
Koch-Haaf ReactionDiamantanol, H₂SO₄/HCOOH, CODiamantyl Cation -> Acylium CationDiamantanecarboxylic acidGeneral
Palladium-Catalyzed CarbonylationDiamantane, CO, Oxidant, Pd CatalystAcylpalladium ComplexDiamantanecarboxylic acid ester molecularassembler.com

A common and versatile method for preparing carboxylic acids is through the hydrolysis of precursor functional groups, such as nitriles or esters. nih.gov For diamantane, this involves the initial synthesis of a halogenated derivative, typically at a bridgehead position. Diamantane can be converted into a mixture of medial and apical bromides under various conditions. arxiv.org

The resulting bromodiamantane can be converted to the corresponding nitrile via a nucleophilic substitution reaction with a cyanide salt. Subsequent hydrolysis of the nitrile group, under either acidic or basic conditions, yields the carboxylic acid. nih.gov This two-step sequence provides a reliable pathway from a halogenated diamondoid to its carboxylated analogue. Similarly, hydrolysis of esters, which can be prepared from diamantane alcohols, also affords the target carboxylic acid. Procedures for the synthesis of various diamondoid carboxylic acids have been developed starting from the corresponding alcohol and bromide precursors. wikipedia.org

Precursor DerivativeStep 1 ReagentsIntermediateStep 2 ReagentsFinal Product
BromodiamantaneNaCN or KCNDiamantylnitrileH₃O⁺ or OH⁻, then H₃O⁺Diamantanecarboxylic acid
DiamantanolAcyl chloride or Carboxylic acid w/ catalystDiamantyl esterH₃O⁺ or OH⁻, then H₃O⁺Diamantanecarboxylic acid

Advanced Synthetic Strategies for 4-Diamantylacetic Acid and Analogues

Recent advancements in synthetic organic chemistry have led to more direct and efficient methods for functionalizing strong C–H bonds, which are abundant in diamondoids. These strategies often offer improved selectivity and milder reaction conditions compared to classical approaches.

Direct C–H functionalization is a highly sought-after strategy that avoids the need for pre-functionalized starting materials. irb.hr For diamondoids, this typically involves radical-based transformations that can activate the exceptionally strong C–H bonds. arxiv.org

One such method is oxidative carbonylation. For instance, adamantane can undergo a reaction where an adamantyl radical is generated through hydrogen abstraction by a reactive species like the phthalimide-N-oxyl (PINO) radical. This adamantyl radical is then trapped by carbon monoxide to form an acyl radical, which subsequently reacts with oxygen to generate the carboxylic acid. molecularassembler.com This approach allows for the direct conversion of a C–H bond to a –COOH group. The selectivity of these reactions in diamantane, which has non-equivalent tertiary C–H bonds (apical and medial), is a key challenge. molecularassembler.com

A particularly relevant classical method for synthesizing diamondoid acetic acids is the Bott reaction. This procedure has been utilized for the preparation of diamantane diacetic acid from diamantane-4,9-diol using 1,1-dichloroethene in sulfuric acid. arxiv.orgacs.org

Photocatalysis has emerged as a powerful tool for activating inert C–H bonds under mild conditions. acs.org Visible-light photoredox catalysis can facilitate hydrogen atom transfer (HAT) from diamondoids to generate radical intermediates, which can then be functionalized. researchgate.net

While direct photocatalytic carboxylation of diamantane is still an evolving area, these methods are effective for introducing other functional groups that can serve as precursors to carboxylic acids. For example, photocatalytic methods have been developed for the alkylation and acetylation of diamondoids. These reactions often employ a photosensitizer that, upon light absorption, initiates a radical chain process. The selectivity between the different tertiary positions of diamantane can be influenced by the choice of photocatalyst and reaction conditions, though it remains a significant challenge. researchgate.net

Photocatalytic MethodCatalyst/ReagentsKey IntermediatePotential Product TypeRef.
Hydrogen Atom Transfer (HAT)Photocatalyst (e.g., Iridium complex), H-atom abstractorDiamantyl radicalAlkylated or Aminoalkylated Diamantane acs.org
PhotooxidationOrganic Photocatalyst (e.g., Pyrylium salt), Radical acceptorDiamantyl radical cationC-C coupled products researchgate.net
Photocatalytic CarbonylationDecatungstate photocatalyst, CO, Michael acceptorAcyl radicalAdamantyl ketones molecularassembler.com

Mechanochemistry, which uses mechanical force (e.g., ball milling) to drive chemical reactions, represents a sustainable and often solvent-free synthetic approach. acs.orgresearchgate.net This technique has recently been applied to the synthesis of diamondoid derivatives, addressing challenges such as the limited solubility of these compounds. acs.org

The first mechanochemical synthesis of diamondoid ethers was achieved using high-temperature ball milling. acs.orgresearchgate.net In these reactions, diamondoid alcohols or iodides were milled with an inorganic base to produce various ethers in good yields. acs.org This solvent-free method offers significant advantages in terms of reduced waste and shorter reaction times compared to conventional solution-based syntheses. researchgate.net While the direct mechanochemical synthesis of this compound has not been reported, the successful preparation of other derivatives demonstrates the potential of this strategy for accessing functionalized diamantanes, which could then be converted to the desired carboxylic acid.

Chemoenzymatic Synthetic Routes for Functionalized Diamondoids

Chemoenzymatic strategies for the functionalization of diamondoids primarily focus on the selective activation of C-H bonds, a significant challenge in organic synthesis. The rigid, cage-like structure of diamondoids presents unique challenges for achieving regioselectivity. Enzymes, particularly oxidoreductases, have emerged as powerful tools to overcome these hurdles.

The most prominent enzymatic transformation applied to diamondoids is hydroxylation, catalyzed by cytochrome P450 monooxygenases. nih.govresearchgate.net These enzymes are capable of inserting an oxygen atom into a C-H bond with high regio- and stereoselectivity. gsartor.org This enzymatic hydroxylation is a critical first step in producing functionalized diamondoids that can serve as precursors to compounds like this compound.

The general mechanism of cytochrome P450-catalyzed hydroxylation involves the reductive activation of molecular oxygen. gsartor.org The electrons for this process are typically supplied by NAD(P)H. The catalytic cycle generates a highly reactive iron-oxo species that is responsible for the C-H bond activation. nih.govnih.gov

While direct chemoenzymatic synthesis of this compound has not been extensively documented, the enzymatic formation of hydroxylated diamondoids is a well-established precursor-producing step. For instance, microorganisms expressing cytochrome P450 enzymes have been shown to regioselectively hydroxylate adamantane, the smallest diamondoid, to produce adamantanol. nih.gov Among various strains tested, Streptomyces griseoplanus demonstrated high regioselectivity, converting adamantane to 1-adamantanol. nih.gov The involvement of a P450 oxidation system was confirmed by inhibition studies. nih.gov

This biocatalytic hydroxylation provides a strategic advantage by introducing a functional handle at a specific position on the diamondoid core. The resulting diamondoid alcohol, such as 4-diamantanol, can then be chemically elaborated to introduce the acetic acid moiety. This subsequent conversion typically involves conventional chemical synthesis steps, such as oxidation of the alcohol to a ketone, followed by reactions to introduce the two-carbon acid chain.

The enzymatic hydroxylation of higher diamondoids like diamantane has also been explored. The principle of using cytochrome P450 enzymes remains the same, aiming to achieve selective oxidation at one of the tertiary carbon positions. The regioselectivity of these enzymatic reactions is a key area of research, as it dictates the isomeric purity of the final functionalized diamondoid.

The research findings on the enzymatic hydroxylation of diamondoids are summarized in the table below, highlighting the enzyme systems and the resulting products.

Diamondoid SubstrateEnzyme/OrganismProductMolar Conversion YieldReference
AdamantaneStreptomyces griseoplanus1-Adamantanol32% nih.gov

Chemical Transformations and Reactivity of 4 Diamantylacetic Acid Derivatives

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group in 4-diamantylacetic acid is the primary site for a variety of functional group interconversions, including esterification, amidation, reduction, oxidation, and conversion to more reactive species like acyl chlorides.

Esterification: this compound can be converted to its corresponding esters through reaction with various alcohols under acidic conditions. The Fischer esterification, a common method, involves heating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comchemguide.co.uk The reaction is reversible, and to drive it towards the product, water is typically removed, often by azeotropic distillation. libretexts.org

The general reaction is as follows: 4-Diamantyl-CH₂COOH + R'OH ⇌ 4-Diamantyl-CH₂COOR' + H₂O

The bulky diamantyl group can sterically hinder the reaction, potentially requiring longer reaction times or more forcing conditions compared to less sterically demanding carboxylic acids.

Amidation: The formation of amides from this compound can be achieved by reacting it with primary or secondary amines. libretexts.orgnih.gov Direct condensation of the carboxylic acid and amine is possible at high temperatures to drive off water. However, to achieve milder reaction conditions and better yields, coupling reagents are often employed. catalyticamidation.info Common coupling agents include carbodiimides (like DCC or EDC), phosphonium salts (like PyBOP), and uronium salts (like HATU). catalyticamidation.info These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine.

A general scheme for amidation is: 4-Diamantyl-CH₂COOH + R'R''NH → 4-Diamantyl-CH₂CONR'R'' + H₂O

ReactionReagents and ConditionsProduct
EsterificationR'OH, cat. H₂SO₄, heat4-Diamantylacetyl ester
AmidationR'R''NH, coupling agent (e.g., EDC)4-Diamantylacetamide

Reduction: The carboxylic acid moiety of this compound can be reduced to the corresponding primary alcohol, 4-(2-hydroxyethyl)diamantane. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being a common choice, typically in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF). Borane (BH₃) complexes, such as BH₃·THF, can also be used and may offer better selectivity in the presence of other reducible functional groups.

The reduction reaction is: 4-Diamantyl-CH₂COOH + Reducing agent (e.g., LiAlH₄) → 4-Diamantyl-CH₂CH₂OH

Oxidation: While the carboxylic acid group itself is in a high oxidation state, the diamantane cage is, in principle, susceptible to oxidation. However, the C-H bonds of the diamondoid framework are generally strong and resistant to oxidation. Specific oxidative functionalization of the cage is discussed in section 3.2. The methylene (B1212753) group of the acetic acid moiety is also a potential site for oxidation under specific conditions, though this is a less common transformation.

For many synthetic applications, it is advantageous to convert the carboxylic acid into a more reactive derivative. The most common of these is the acyl chloride. 4-Diamantylacetyl chloride can be synthesized by treating this compound with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents replace the hydroxyl group of the carboxylic acid with a chlorine atom, creating a highly electrophilic carbonyl carbon.

The reaction to form the acyl chloride is: 4-Diamantyl-CH₂COOH + SOCl₂ → 4-Diamantyl-CH₂COCl + SO₂ + HCl

This acyl chloride is a versatile intermediate that can readily react with a wide range of nucleophiles (alcohols, amines, etc.) to form esters and amides, often under milder conditions and in higher yields than direct reactions with the carboxylic acid.

TransformationReagentProduct
ReductionLiAlH₄4-(2-Hydroxyethyl)diamantane
Acyl Chloride FormationSOCl₂4-Diamantylacetyl chloride

This table shows expected products from standard organic transformations.

Modifications of the Diamantane Cage via this compound

The carboxylic acid group of this compound can be leveraged to influence the reactivity of the diamantane cage itself, enabling selective functionalization or more profound skeletal rearrangements.

The carboxylic acid or its derivatives can act as a directing group in C-H functionalization reactions, guiding a catalyst to a specific position on the diamantane cage. nih.govresearchgate.net This strategy allows for the activation of otherwise unreactive C-H bonds at positions proximal to the directing group. rsc.org Transition metal catalysts, particularly palladium, are often employed for such transformations. nih.gov The carboxylate can coordinate to the metal center, bringing the catalyst into close proximity with specific C-H bonds on the cage and facilitating their cleavage and subsequent functionalization (e.g., arylation, halogenation, or acetoxylation). This approach offers a powerful method for synthesizing specifically substituted diamantane derivatives that would be difficult to obtain through other means. nih.gov

Recent advances in synthetic chemistry have introduced the concept of "skeletal editing," which involves the precise insertion, deletion, or swapping of atoms within a molecular framework. nih.govbioascent.com Diamondoid structures, including diamantane, are attractive targets for such manipulations. Strategies for skeletal editing could potentially be applied to derivatives of this compound to introduce heteroatoms like nitrogen, oxygen, or sulfur into the cage structure. researchgate.net This "heteroatom doping" can significantly alter the electronic and physical properties of the diamondoid. nih.govresearchgate.net While specific examples starting from this compound are not documented, the general strategies often involve multi-step sequences that might include fragmentations and cage-reconstruction reactions. researchgate.net

Formation of Polyfunctionalized Diamantanes

The rigid, three-dimensional structure of diamantane, combined with the presence of a reactive carboxylic acid handle in this compound, provides a unique scaffold for the creation of polyfunctionalized molecules. These derivatives, incorporating additional functional groups on the diamantane cage, are of significant interest for applications in materials science, medicinal chemistry, and nanotechnology. The strategic introduction of multiple functionalities allows for the fine-tuning of properties such as solubility, polarity, and binding affinity, and enables the construction of complex molecular architectures.

The synthesis of polyfunctionalized diamantanes from this compound typically involves two main approaches: functionalization of the diamantane cage of a pre-existing this compound derivative, or the construction of the polyfunctionalized scaffold followed by the introduction of the acetic acid moiety. While direct, selective functionalization of the this compound cage presents challenges due to the deactivating effect of the carboxyl group and the potential for multiple isomers, several methods have been developed to access these valuable compounds.

One key strategy involves the functionalization of diamantane itself to create a disubstituted intermediate, which can then be further elaborated. For instance, the synthesis of diamantane-4,9-dicarboxylic acid has been reported, providing a platform for creating bifunctional molecules. researchgate.netrsc.orghhu.de This diacid can be synthesized and subsequently used as a building block. Another important polyfunctionalized precursor is diamantane-4,9-diol. The oxidation of diamantane with 96% sulfuric acid can yield diamantane-4,9-diol, among other products. electronicsandbooks.com This diol can then serve as a starting point for further derivatization, including the potential introduction of acetic acid groups.

The preparation of diamantane diacetic acids has also been achieved. For example, the reaction of diamantane-4,9-diol with dichloroethene in sulfuric acid, followed by methylation, affords the corresponding dimethyl ester of diamantane-4,9-diacetic acid. researchgate.net This demonstrates a pathway to a C2-symmetric polyfunctionalized diamantane with two acetic acid moieties.

Furthermore, halogenation of the diamantane cage provides a versatile entry point for introducing a variety of functional groups. Catalytic chlorination and bromination of diamantane can be controlled to produce mono- and di-substituted derivatives. researchgate.net These halogenated diamantanes can then, in principle, be converted to Grignard reagents or undergo nucleophilic substitution to introduce other functionalities, including the acetic acid side chain. While direct halogenation of this compound is not extensively documented, it represents a potential, albeit challenging, route to polyfunctionalized derivatives.

The synthesis of amino-substituted diamantane carboxylic acids highlights another pathway to polyfunctional derivatives. While not starting directly from this compound, the synthesis of amino-diamondoid pharmacophores via photocatalytic C–H aminoalkylation of adamantane (B196018) suggests that similar strategies could be applied to diamantane systems, potentially in the presence of a protected carboxylic acid group. rsc.org

The following table summarizes key polyfunctionalized diamantane derivatives that serve as precursors or examples of this class of compounds:

Compound NameFunctional GroupsMethod of SynthesisReference
Diamantane-4,9-dicarboxylic acidTwo carboxylic acid groupsNot detailed in provided context researchgate.netrsc.orghhu.de
Diamantane-4,9-diolTwo hydroxyl groupsOxidation of diamantane with sulfuric acid electronicsandbooks.com
Diamantane-4,9-diacetic acidTwo acetic acid groupsFrom diamantane-4,9-diol researchgate.net
1-Chloro-diamantaneOne chloro groupChlorination of diamantane electronicsandbooks.com
4-Chloro-diamantaneOne chloro groupChlorination of diamantane electronicsandbooks.com
Bromo-substituted diamantanesOne or more bromo groupsBromination of diamantane researchgate.net

While the direct, multi-step functionalization of the this compound cage remains an area of ongoing research, the existing methods for creating di-substituted diamantanes provide a solid foundation for the future development of more complex and precisely functionalized molecular diamonds.

Mechanistic Insights into Reactions Involving 4 Diamantylacetic Acid

Elucidation of Reaction Mechanisms in Synthesis (e.g., radical, ionic, free radical mechanisms)

The synthesis of functionalized diamantanes, the precursors to compounds like 4-diamantylacetic acid, can proceed through several mechanistic pathways, primarily involving radical or ionic intermediates. researchgate.net The synthesis of substituted diamondoids is often achieved via carbocation or radical intermediates which have unique stability and reactivity. nih.gov

Radical Mechanisms: Free-radical pathways are common for direct C–H functionalization. These reactions are typically initiated by a species that can abstract a hydrogen atom from the diamantane cage. For instance, in oxidative carbonylation, a phthalimide-N-oxyl (PINO) radical can abstract a hydrogen from diamantane to form a diamantyl radical. This radical can then react with carbon monoxide (CO) to form an acyl radical, which upon further reaction and oxidation, yields a carboxylic acid derivative. nih.gov

Another significant radical-based method is photoredox catalysis. In this approach, a photocatalyst, such as 2,4,6-triphenylpyrylium (B3243816) (TPT), is excited by visible light. acs.org The excited photocatalyst is a powerful oxidant and can engage in a single electron transfer (SET) with the diamantane molecule. acs.orgacs.org This process generates a diamantyl radical cation and the reduced form of the catalyst. The radical cation is then deprotonated to form a neutral diamantyl radical, which can be trapped by a suitable reagent to form a new C-C bond. acs.org

A proposed mechanism for photocatalytic C-H functionalization is detailed below:

Excitation: The photocatalyst (TPT) absorbs light and is promoted to its excited state (TPT*).

Oxidation: The excited TPT* oxidizes the diamantane cage via an outer-sphere electron transfer, forming a diamantyl radical cation and a TPT pyranyl radical. acs.org

Deprotonation: The highly reactive diamantyl radical cation is deprotonated, yielding a neutral diamantyl radical. acs.org

Bond Formation: This radical is then captured by a π-acceptor, leading to a new carbon-centered radical intermediate. acs.org

Turnover: The cycle is completed by reduction of this intermediate by the TPT pyranyl radical, which, after protonation, yields the final functionalized diamantane product. acs.org

Ionic Mechanisms: While radical pathways are prevalent, ionic mechanisms, particularly those involving carbocations, also play a role. The relative stability of the possible tertiary carbocations on the diamantane skeleton can influence the selectivity of substitution. researchgate.net Functionalization with strong electrophilic reagents can lead to the formation of these carbocation intermediates, which are then attacked by nucleophiles to give the final product. researchgate.net

Table 1: Key Mechanistic Pathways in Diamantane Functionalization

Mechanism Type Initiating Step Key Intermediate(s) Example Reaction
Free Radical Hydrogen Atom Transfer (HAT) Diamantyl radical, Acyl radical Oxidative Carbonylation with PINO/CO nih.gov
Photoredox Catalysis Single Electron Transfer (SET) Diamantyl radical cation, Diamantyl radical Pyrylium-catalyzed Alkylation acs.org

| Ionic | Electrophilic Attack | Diamantyl carbocation | Acid-catalyzed Isomerization researchgate.net |

Understanding Selectivity in Functionalization Reactions (e.g., apical vs. medial)

Diamantane possesses two distinct types of tertiary C-H bonds: two apical positions (at the tips of the long axis) and six medial positions. nih.gov The regioselectivity of functionalization—whether it occurs at an apical or medial site—is a critical aspect of synthesizing specific isomers like this compound, where the functional group is at a medial position.

The outcome of the reaction is often a delicate balance of steric and electronic factors.

Steric Factors: In many cases, reactions show a preference for the apical positions. This selectivity is largely attributed to the greater steric accessibility of the apical C-H bonds compared to the more hindered medial positions. nih.gov For example, the photoacetylation of diamantane using diacetyl shows a 5.5-to-1 preference for mono-acetylation at the apical position over the medial position. nih.gov This apical preference is maintained even in higher-order diamondoids. nih.gov

Electronic and Solvent Factors: While sterics often favor apical substitution, electronic effects related to the stability of intermediates can lead to medial functionalization. Quantum chemical calculations have shown that the structure of the key diamantane radical cation intermediate is highly sensitive to its environment. researchgate.net

In the gas phase , the radical cation adopts a D₃d symmetry where the two apical C-H bonds are elongated, predisposing it to apical functionalization. researchgate.net

In the presence of a nucleophilic solvent , the radical cation forms a complex that stabilizes an alternative Cₛ structure. In this structure, two medial C-H bonds are elongated, which directs the reaction toward the medial positions. researchgate.net

This solvent-induced switch in selectivity is consistent with experimental observations where anodic oxidation of diamantane in solution leads predominantly to the formation of medial substitution products. researchgate.net The ability to control this selectivity is essential for the targeted synthesis of 4-substituted diamantane derivatives.

Table 2: Regioselectivity in Diamantane Functionalization Reactions

Reaction Conditions Apical:Medial Ratio Primary Factor Reference
Photoacetylation Diacetyl, UV light 5.5 : 1 Steric Accessibility nih.gov
Photochemical Arylation TCB, UV light Single apical isomer reported Steric Accessibility nih.gov

Role of Intermediates and Transition States in Diamantane Functionalization

The functionalization of the diamantane core proceeds through highly reactive intermediates that dictate the reaction's course and outcome. The primary intermediates are the diamantyl radical, the diamantyl radical cation, and the diamantyl carbocation. nih.gov

Diamantyl Radical Cation: This intermediate is central to photoredox and electrochemical reactions. acs.org It is formed when diamantane loses an electron. acs.orgacs.org As discussed, its precise structure is crucial for selectivity. Theoretical calculations indicate that the gas-phase radical cation has elongated C-H bonds at the apical positions due to hyperconjugation. researchgate.net However, interaction with solvent molecules can stabilize a different conformation where medial C-H bonds are weakened, paving the way for medial functionalization. researchgate.net

Diamantyl Radical: The neutral diamantyl radical is formed either through the deprotonation of the radical cation or by direct hydrogen atom abstraction from the diamantane molecule. nih.govacs.org Once formed, this radical is rapidly trapped by other reagents in the reaction mixture (e.g., CO, alkenes) to form the desired C-C or C-X bond. nih.gov

Diamantyl Carbocation: In strongly acidic or electrophilic media, diamantyl carbocations can be formed. The relative stability of the different possible carbocations (apical vs. medial) influences the product distribution in ionic reactions. researchgate.net Furthermore, under acidic conditions, functional groups can migrate between positions on the cage via carbocation intermediates, often leading to the thermodynamically most stable isomer. For instance, mixtures of hydroxylated diamantanes can be isomerized in sulfuric acid to yield the more stable apical derivatives. researchgate.net

The selectivity of these reactions can also be understood by comparing the calculated transition state energies for hydrogen abstraction from the different positions. These calculations, along with kinetic isotope effect experiments, provide a detailed picture of the regioselectivity for various C-H functionalization processes. nih.gov

Computational and Theoretical Studies on 4 Diamantylacetic Acid Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of diamantane derivatives. nih.gov These calculations provide optimized molecular geometries and detailed information about the distribution of electrons within the molecule, which governs its chemical behavior. nih.gov

The electronic structure of the parent diamantane cage is characterized by a significant Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. researchgate.net The HOMO and LUMO are the frontier orbitals that play a crucial role in chemical reactions. DFT calculations reveal the energies and spatial distributions of these orbitals. For the unsubstituted diamantane molecule, the energies of the frontier orbitals have been computed, indicating its electronic stability. researchgate.net

The introduction of an acetic acid group at the apical 4-position is expected to modulate these electronic properties. The carboxylic acid functional group can act as an electron-withdrawing group, which would likely lead to a stabilization of the HOMO and LUMO levels and potentially a change in the HOMO-LUMO gap. Such computational studies can predict how functionalization tunes the electronic characteristics of the diamondoid cage. researchgate.net

Table 1: Computed Frontier Molecular Orbital Energies for Diamantane researchgate.net
MoleculeHOMO Energy (eV)LUMO Energy (eV)LUMO+1 Energy (eV)
Diamantane-7.340.0450.47

Molecular Dynamics Simulations of Diamantane Derivatives

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and self-assembly characteristics of molecules in various phases. nih.gov For diamantane and its derivatives, MD simulations can predict how these molecules interact and organize over time, which is essential for applications in nanotechnology. nih.govnih.gov

In a typical MD simulation setup, a system containing a large number of molecules (e.g., 125 molecules) is placed in a simulation box to represent a bulk environment. nih.gov By applying classical mechanics principles, the trajectory of each atom is calculated over time, providing insights into collective behaviors like self-assembly and phase transitions. nih.gov

Studies on diamantane have used MD simulations to observe its transition from a gaseous state to liquid and eventually to a solid state. nih.gov The simulations reveal that diamantane molecules can self-assemble into ordered solid structures. The analysis of these simulations often involves calculating radial distribution functions (RDF) and structure factors, which provide clear evidence of phase transitions and the formation of ordered assemblies. nih.gov The insights gained from simulating the parent diamantane molecule are foundational for understanding how derivatives like 4-diamantylacetic acid might behave, particularly how the introduction of a polar carboxylic acid group would influence intermolecular interactions and self-assembly processes.

Prediction of Reactivity and Selectivity in Functionalization

Computational methods are invaluable for predicting the reactivity of different sites on the diamantane cage and the selectivity of functionalization reactions. researchgate.netrsc.org The diamantane molecule possesses two types of tertiary bridgehead C-H bonds: two apical positions (like C4) and six medial positions. nih.gov The relative reactivity of these positions is a key aspect of its chemistry.

Theoretical studies, complemented by experimental results, have shown that the selectivity of C-H functionalization depends heavily on the reaction mechanism. researchgate.netnih.gov For instance, photoacetylation of diamantane with diacetyl shows a preference for substitution at the apical position over the medial position. nih.gov This selectivity is influenced by factors such as the steric accessibility of the different C-H bonds, with the apical positions being generally more accessible. nih.gov

Computational models can predict the outcomes of various reactions, such as those involving strong electrophiles or single-electron transfer (SET) reagents, which can lead to different selectivity patterns. researchgate.net For reactions proceeding through radical intermediates, the stability of the resulting apical versus medial diamantyl radical plays a crucial role. Understanding these factors allows for the rational design of synthetic routes to specifically substituted diamantane derivatives like this compound.

Table 2: Regioselectivity in Diamantane Functionalization nih.gov
ReactionReagentApical Product : Medial Product Ratio
PhotoacetylationDiacetyl5.5 : 1

Conformational Analysis of this compound and its Derivatives

Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of a molecule. While the diamantane cage itself is a rigid, strain-free structure, the substituent group in this compound introduces conformational flexibility. arxiv.org The key degrees of freedom are the rotations around the single bonds connecting the diamantane cage to the carboxylic acid group (i.e., the C-C and C-O bonds of the acetic acid moiety).

Computational methods, such as DFT, are used to perform conformational analysis by calculating the potential energy surface of the molecule as a function of specific dihedral angles. chemrxiv.orgnih.gov By systematically rotating the bonds of the acetic acid substituent, researchers can identify low-energy conformers, which represent the most probable shapes the molecule will adopt. frontiersin.orgnih.gov

The analysis would involve mapping the energy changes associated with the rotation around the bond between the diamantane C4 atom and the methylene (B1212753) carbon of the acetic acid group, as well as the rotation of the carboxyl group itself. The results of such an analysis are crucial for understanding the molecule's shape, its packing in a crystal lattice, and how it might interact with other molecules or biological targets.

Applications in Medicinal Chemistry Research and Drug Design Scaffolds

4-Diamantylacetic Acid as a Rigid Scaffold for Bioactive Compound Design

The use of rigid molecular scaffolds is a key strategy in modern drug design. A rigid framework reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. brieflands.com The diamantane core, being exceptionally rigid and conformationally locked, serves as an excellent platform for the spatial projection of functional groups in a well-defined manner. arxiv.org This is advantageous in probing the topology of receptor binding pockets and enzyme active sites. nih.gov

The this compound structure offers two distinct points for modification: the diamantane cage and the carboxylic acid group. The bulky, lipophilic cage can occupy hydrophobic pockets in target proteins, while the carboxylic acid provides a versatile handle for forming amides, esters, or other functional groups to interact with polar residues or to be used as an attachment point for other pharmacophores. arxiv.orguni-giessen.de

For instance, adamantane (B196018), a smaller diamondoid, has been successfully used as a scaffold to design ligands for the sigma-2 (σ2) receptor. The rigidity of the cage was crucial for understanding the binding orientation within the pharmacophore, and its bulkiness was hypothesized to minimize off-target interactions. nih.gov Similar principles apply to the larger diamantane scaffold, which provides a different geometric and size profile, allowing for the exploration of different chemical spaces and the targeting of larger or uniquely shaped binding sites. The stiffness and chemical stability of diamantane have also been leveraged in the development of advanced polymers, a testament to the robustness of the scaffold. arxiv.org

Structure-Activity Relationship (SAR) Studies of Diamantane-Carboxylic Acid Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural modifications of a compound influence its biological activity. nih.gov For diamantane-carboxylic acid analogues, SAR studies typically involve the systematic modification of both the polycyclic cage and the appended acidic moiety to optimize potency, selectivity, and pharmacokinetic properties.

A notable example can be drawn from research on inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases like type 2 diabetes. nih.govmdpi.com Starting from a high-throughput screening hit, 2-adamantyl acetic acid, a series of polycyclic acids were developed, establishing key SAR trends that are applicable to larger diamondoid structures like diamantane. nih.gov

The key findings from these SAR studies on polycyclic acetic acids revealed:

The Polycyclic Core: The size and shape of the polycyclic scaffold are critical for activity. Replacing the adamantane group with other bulky, lipophilic cages can significantly modulate inhibitory potency. This suggests that the cage interacts with a specific hydrophobic pocket within the enzyme's active site.

Substituents on the Acetic Acid Moiety: Modifications to the carbon atom between the polycyclic ring and the carboxylic acid have a profound impact on potency. Introducing specific substituents at this position can enhance interactions with the enzyme.

The table below summarizes the SAR for a series of polycyclic acetic acid analogues as 11β-HSD1 inhibitors, based on the findings from related studies. nih.gov

Compound IDPolycyclic ScaffoldR1 GroupR2 Group11β-HSD1 IC₅₀ (nM)
1 Adamantan-2-ylHH1400
2 Adamantan-2-ylMethylMethyl11
3 Adamantan-2-ylEthylEthyl23
4 Adamantan-2-yl\multicolumn{2}{c}{-(CH₂)₂-}2
5 Adamantan-2-yl\multicolumn{2}{c}{-(CH₂)₃-}1
6 Bicyclo[2.2.2]octan-1-yl\multicolumn{2}{c}{-(CH₂)₃-}7
7 Bicyclo[3.3.1]nonan-9-yl\multicolumn{2}{c}{-(CH₂)₃-}1

This table is generated based on data reported in the literature for adamantane and other polycyclic analogues, illustrating SAR principles applicable to diamantane-based structures. nih.gov

These SAR studies demonstrate that optimizing the bulk and substitution pattern of the polycyclic scaffold, in combination with fine-tuning the linker to the carboxylic acid, is a viable strategy for developing potent enzyme inhibitors.

Design of Diamondoid-Based Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological systems, enabling the visualization and interrogation of molecular processes in living cells. nih.govrsc.org The unique properties of diamondoids make them promising scaffolds for the design of such probes. Their inherent stability prevents metabolic degradation of the core structure, while their functionalizable nature allows for the attachment of reporter groups, such as fluorophores or chemiluminescent moieties. aip.org

While fluorescent nanodiamonds (FNDs), which are diamond nanocrystals, have been widely explored as imaging probes due to their exceptional photostability, dtu.dk small-molecule probes based on single diamondoid cages like diamantane offer different advantages. As discrete molecules, they can be designed to target specific proteins with high precision, analogous to a drug molecule.

The design of a diamondoid-based probe typically involves three components:

The Diamondoid Scaffold: Provides a stable, rigid framework (e.g., diamantane).

The Recognition Moiety: A functional group or pharmacophore designed to bind to a specific biological target.

The Reporter Group: A fluorescent, chemiluminescent, or other tag that generates a detectable signal upon binding or activation.

For example, this compound could be readily converted into a chemical probe. The carboxylic acid can be coupled with an amine-containing fluorophore (e.g., a rhodamine or silicon-rhodamine derivative) via a stable amide bond. rsc.org If the diamantane portion is part of a pharmacophore that binds to a specific enzyme, the resulting conjugate could be used to visualize the localization and activity of that enzyme within cells. Theoretical studies have also suggested that modifying diamondoids, for instance by creating sulfur-terminated derivatives, could yield structures suitable for in vivo bioimaging applications. aip.org

Strategic Integration into Prodrug Design Methodologies

A prodrug is an inactive or less active compound that is metabolized in the body to release the active parent drug. scispace.comnih.gov This strategy is widely used to overcome undesirable pharmaceutical or pharmacokinetic properties of a drug, such as poor solubility, low permeability, rapid metabolism, or lack of site-specificity. mdpi.commdpi.com The lipophilic and stable nature of the diamantane core makes it a valuable component for integration into prodrug designs. pensoft.net

The incorporation of a bulky, hydrophobic group like diamantane can significantly increase a drug's lipophilicity. This is particularly useful for:

Enhancing Membrane Permeability: Increasing lipophilicity can improve a drug's ability to cross biological membranes, such as the gastrointestinal tract for oral absorption or the blood-brain barrier for central nervous system targets. mdpi.com

Improving Pharmacokinetic Profile: The steric bulk of the diamantane cage can shield the cleavable linker or adjacent parts of the drug from premature enzymatic degradation, potentially prolonging the drug's half-life in circulation. nih.gov

This compound is an ideal synthon for this purpose. The carboxylic acid can be linked to a hydroxyl or amino group on a parent drug to form an ester or amide prodrug. This strategy was exemplified in adamantane-based CO prodrugs, where the adamantane scaffold served to stabilize the molecule and provided a point for attaching groups to tune water solubility. nih.govresearchgate.net This demonstrates how the diamondoid cage can act as a core structural component in a prodrug scaffold, providing stability and modulating physicochemical properties.

Development of Receptor Ligands and Enzyme Inhibitors based on Diamantane Core

The rigid, well-defined three-dimensional structure of the diamantane core makes it an excellent scaffold for the design of potent and selective receptor ligands and enzyme inhibitors. arxiv.orgnih.gov By decorating the diamantane cage with appropriate functional groups, medicinal chemists can create molecules that fit precisely into the binding sites of biological targets.

Enzyme Inhibitors:

11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1) Inhibitors: As discussed in the SAR section, polycyclic acids based on adamantane and related structures are potent inhibitors of 11β-HSD1. nih.gov The bulky cage structure effectively occupies a hydrophobic pocket of the enzyme, making diamantane-based acids prime candidates for this target, which is relevant for treating metabolic syndrome and type 2 diabetes. mdpi.comnih.govresearchgate.net

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Several approved drugs for type 2 diabetes are DPP-4 inhibitors. These molecules often feature a scaffold that can accommodate a bulky hydrophobic group to interact with the S2-extensive subpocket of the enzyme. brieflands.comnih.govnih.gov The size and lipophilicity of the diamantane cage make it a suitable candidate for this purpose.

Receptor Ligands:

Sigma-2 (σ2) Receptor Ligands: Adamantane-based scaffolds have been successfully employed to design ligands targeting the σ2 receptor, which is implicated in cancer. nih.gov The rigidity of the cage allows for precise orientation of the pharmacophoric elements, a principle directly extendable to diamantane-based designs for achieving different selectivity or affinity profiles.

Chemokine Receptor (CCR5) Antagonists: CCR5 antagonists are used in HIV therapy. These drugs often feature bulky, lipophilic groups that occupy a hydrophobic binding pocket on the receptor. nih.govnih.gov The diamantane scaffold represents a novel, rigid hydrophobic element that could be incorporated into new generations of CCR5 antagonists.

Anticancer Agents:

Derivatives of diamantane have shown direct anticancer activity. For example, 1,6-Bis[4-(4-amino-3-hydroxyphenoxy)phenyl] diamantane (DPD) demonstrated significant antiproliferative effects in human colon cancer cell lines and was shown to potentiate the effects of the chemotherapy drug irinotecan (B1672180) both in vitro and in vivo. spandidos-publications.com

The table below summarizes selected examples of biologically active agents based on diamondoid scaffolds.

Compound Class / DerivativeBiological Target / ActivityTherapeutic AreaKey Findings
Polycyclic Acetic Acids 11β-HSD1 (Enzyme)Type 2 DiabetesPotent inhibition achieved by optimizing the polycyclic core and substituents. nih.gov
1,6-Bis[...]diamantane (DPD) AntiproliferativeOncologyShowed significant anticancer activity and enhanced the efficacy of irinotecan. spandidos-publications.com
Adamantane-based Ligands Sigma-2 (σ2) ReceptorOncology / NeurologyRigid scaffold enables precise targeting and understanding of binding orientation. nih.gov
Adamantyl Ethanones 11β-HSD1 (Enzyme)Metabolic DiseaseNovel series identified with IC₅₀ values in the nanomolar range. nih.gov

Applications in Advanced Materials Science and Nanotechnology Research

4-Diamantylacetic Acid as a Building Block for Polymeric Materials and Composites

The integration of rigid diamondoid moieties into polymer backbones is a strategy to enhance the thermal and mechanical properties of materials. While research often focuses on diamine or diol derivatives of diamantane for polymerization, the principles extend to dicarboxylic acids like those derived from diamantane. These stiff and bulky structures can lead to polymers with high glass transition temperatures (Tg), improved thermal stability, and better solubility in organic solvents. arxiv.org

Polyamides synthesized from diamantane derivatives, for instance, have shown significant improvements in their thermal properties. The incorporation of 1,6- or 4,9-diamantylene units into polyamides results in materials that retain their storage modulus at temperatures above 350°C. arxiv.org Similarly, polyamides prepared through the polycondensation of 1,6-bis(carboxymethyl)diamantane with aromatic diamines have exhibited high thermal stability, with decomposition temperatures reaching up to 400°C. semanticscholar.org These polymers were also found to be soluble in polar aprotic solvents, a desirable characteristic for processing. semanticscholar.org

The introduction of the diamantane cage can also influence the liquid crystalline properties of polymers. For example, rod-shaped liquid crystals have been synthesized using a diamantane core, with the linear structure of the diamantane derivatives being crucial for the formation of liquid crystalline phases at high temperatures. researchgate.net

Table 1: Properties of Polymers Incorporating Diamantane Moieties

Polymer TypeDiamantane MonomerKey PropertiesReference
Polyamides4,9-bis(4-aminophenyl)diamantaneImproved thermal stability, retention of storage modulus above 350°C, enhanced solubility. arxiv.org
Polyamides1,6-bis(carboxymethyl)diamantaneThermally stable up to 400°C, soluble in polar aprotic solvents, inherent viscosities of 0.57-1.18 dL/g. semanticscholar.org
Poly(p-phenylenevinylene) (PPV)Adamantyl-substituted derivativesDecreased interchain interactions. arxiv.org
Poly(etherimide)Adamantyl groupEnhanced glass transition temperature and solubility. arxiv.org
Thermoset ResinsDiethynyl diamantaneHigher thermo-oxidative stability compared to adamantane-based polymers. arxiv.org

Functionalization of Nanodiamonds and Fluorescent Nanodiamonds with Carboxylic Acids

The surface of nanodiamonds (NDs) and fluorescent nanodiamonds (FNDs) can be readily modified with various functional groups to tailor their properties for specific applications, particularly in the biomedical field. nih.govnih.govmdpi.com Carboxylic acid groups are frequently introduced onto the ND surface through oxidation processes, as they serve as versatile handles for the covalent attachment of biomolecules and other moieties. nih.govmdpi.comamerigoscientific.com

Methods to increase the carboxylic acid content on nanodiamond surfaces have been developed to enhance the efficiency of subsequent functionalization reactions. mdpi.com These carboxylated nanodiamonds can then be conjugated with molecules containing primary amine groups through well-established carbodiimide (B86325) coupling chemistry. amerigoscientific.com

While general oxidation methods are common, the use of specific diamondoid carboxylic acids, such as this compound, allows for the introduction of a bulky, well-defined cage structure onto the nanodiamond surface. Procedures have been developed for the synthesis of various diamondoid carboxylic acids, including apical diacetic acids of diamantane, which can be used for such surface modifications. uni-giessen.de This functionalization can influence the material's interaction with its environment and is a key step in creating tailored nanomaterials for applications like targeted drug delivery and bioimaging. researchgate.net

Table 2: Research Findings on Nanodiamond Functionalization with Carboxylic Acids

Functionalization StrategyKey FindingsPotential ApplicationReference
General Oxidation of NDsCreates surface carboxyl groups (–COOH) that act as anchor points for further modification.General platform for bioconjugation. nih.govmdpi.com
Carboxylic Acid EnrichmentMethods to increase –COOH density on the surface, improving subsequent coupling efficiency.Enhanced loading of biomolecules. mdpi.com
Synthesis of Diamondoid Carboxylic AcidsElaboration of procedures for synthesizing mono-, di-, and tri-carboxylic acids of diamondoids, including diamantane diacetic acids.Precise surface modification with bulky cage structures. uni-giessen.de
Conjugation ChemistryUse of carbodiimide chemistry (e.g., EDC/NHS) to link carboxylic acids to amines.Attachment of proteins, peptides, and drugs. amerigoscientific.com

Integration into Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the properties of both organic and inorganic components, often leading to materials with synergistic characteristics. The sol-gel process is a common method for creating these hybrids, where molecular precursors undergo hydrolysis and condensation to form a network. google.comuobabylon.edu.iqwikipedia.orgnumberanalytics.comlehigh.edursc.org

Diamondoid derivatives, including carboxylic acids of diamantane, can be incorporated into these hybrid systems. For instance, a method for preparing transition-metal adamantane (B196018) carboxylate salts involves the hydrothermal treatment of a transition-metal hydroxide (B78521) with a diamondoid compound containing a carboxylic acid moiety, such as adamantane 1-carboxylic acid or carboxylic acids of diamantane. google.com These salts can then serve as precursors for nanocomposites. google.com

Another example involves the reductive decomposition of a layered double hydroxide (LDH) intercalated with adamantanecarboxylate, which results in a hybrid material composed of mixed metal oxide (MMO) nanoparticles dispersed on carbon filaments. acs.org This demonstrates how diamondoid carboxylates can be used as templates or precursors in the formation of complex hybrid nanostructures. The incorporation of these rigid, sp³-hybridized carbon cages can enhance the thermal and mechanical stability of the resulting hybrid material.

Table 3: Examples of Hybrid Materials Utilizing Diamondoid Derivatives

Hybrid Material SystemDiamondoid PrecursorSynthesis MethodResulting Structure/PropertiesReference
Transition-Metal Carboxylate SaltsCarboxylic acids of adamantane, diamantane, or triamantaneHydrothermal treatmentTransition-metal diamondoid carboxylate salts, precursors for nanocomposites. google.com
Mixed Metal Oxide/Carbon NanocompositeAdamantanecarboxylateReductive decomposition of an intercalated Layered Double Hydroxide (LDH)Mixed metal oxide nanoparticles supported on carbon wires/chains. acs.org
Hybrid sp³-Carbon/Transition Metal Nanocomposites(9-hydroxydiamant-4-yl)phosphine-Ordered structures for applications like toxic gas detection. anr.fr

Fabrication of Nanostructured Systems via Diamondoid Precursors

Diamondoids and their functionalized derivatives are promising precursors for the bottom-up fabrication of a variety of nanostructured systems. Their well-defined size and structure allow for precise control over the resulting nanomaterials.

One notable example is the formation of diamond nanowires. Research has shown that diamantane dicarboxylic acid can be used to form diamond nanowires inside carbon nanotubes. acs.org This highlights the potential of using functionalized diamondoids as molecular building blocks for creating one-dimensional nanostructures with the desirable properties of diamond.

Furthermore, the general functionalization of diamondoids is a key step in creating precursors for various nanostructured devices. acs.org By replacing hydrogen atoms with other functional groups, such as carboxylic acids, a wide range of derivatives can be synthesized to serve as building blocks for more complex systems, including molecularly-defined sensors and electronic components. uni-giessen.de

Table 4: Nanostructured Systems from Diamondoid Precursors

Nanostructured SystemDiamondoid PrecursorFabrication MethodKey OutcomeReference
Diamond NanowiresDiamantane dicarboxylic acid-Formation of diamond nanowires within carbon nanotubes. acs.org
General Nanostructured DevicesFunctionalized diamondoidsBottom-up self-assemblyPotential for creating electron emitters, catalyst sensors, and light-emitting diodes. acs.org

Role in Diamond Synthesis and Material Precursors

Diamondoids, due to their inherent sp³-hybridized carbon cage structure that mimics the diamond lattice, are excellent precursors for diamond synthesis. Their use can significantly lower the energy barrier for diamond formation compared to conventional carbon sources like graphite.

Studies have demonstrated that lower diamondoids can be converted to diamond under high-pressure, high-temperature (HPHT) conditions that are substantially milder than those required for other carbon allotropes. iaea.orguchicago.eduuchicago.edu For example, diamond synthesis from diamondoids has been achieved at pressures as low as 12 GPa (at ~2000 K) and temperatures as low as 900 K (at ~20 GPa). iaea.orguchicago.eduuchicago.edu Molecular dynamics simulations suggest that upon dehydrogenation, the remaining carbon cages from the diamondoids reconstruct into diamond-like structures. iaea.orguchicago.eduuchicago.edu

In the context of chemical vapor deposition (CVD), a widely used technique for growing synthetic diamond films, diamondoid molecules can act as atomically precise seeds for diamond nucleation. uio.noresearchgate.netconfer.czustb.edu.cnbris.ac.uk Using diamondoids as protonuclei has been shown to dramatically reduce the nucleation barrier for diamond growth. uni-giessen.de Monte Carlo simulations have also indicated that higher diamondoids are more efficient at forming larger bulk diamond crystals with fewer defects. osti.gov While these studies often use the parent diamondoid hydrocarbons, functionalized derivatives like this compound could potentially be used in specialized deposition processes.

Table 5: Research Findings on Diamondoids in Diamond Synthesis

Synthesis MethodDiamondoid RoleKey FindingsReference
High-Pressure, High-Temperature (HPHT)PrecursorLowered pressure and temperature conditions for diamond formation compared to conventional carbon sources. Rapid conversion. iaea.orguchicago.eduuchicago.edu
Chemical Vapor Deposition (CVD)Molecular Seed/ProtonucleusSignificantly reduces the nucleation barrier for diamond growth. uni-giessen.de
Monte Carlo SimulationBuilding BlockHigher diamondoids lead to the formation of larger, more perfect diamond crystals. osti.gov

Applications in Supramolecular Chemistry and Crystal Engineering

Molecular Recognition Phenomena Involving 4-Diamantylacetic Acid

Molecular recognition is a fundamental process in supramolecular chemistry, involving the specific binding of a host molecule to a guest molecule through non-covalent interactions. The distinct structure of this compound, with its hydrophobic diamondoid body and hydrophilic carboxylic acid head, allows it to participate in sophisticated recognition events.

The bulky, hydrophobic diamantane cage is particularly well-suited for inclusion in the cavities of host molecules like cyclodextrins. Research on carboxy-substituted nanodiamonds, including derivatives of diamantane and triamantane, has demonstrated their inclusion by β- and γ-cyclodextrin. researchgate.net The binding is driven by the hydrophobic effect, where the diamondoid cage is encapsulated within the nonpolar interior of the cyclodextrin, while the polar carboxylic acid group can remain at the rim, interacting with the solvent or the host's exterior. The interaction of 9-triamantane carboxylic acid, a larger diamondoid analogue, with γ-cyclodextrin is reported to have one of the strongest complexation constants ever recorded (Kₐ = 5.0 × 10⁵ M⁻¹), highlighting the exceptional fit and favorable interactions between diamondoid carboxylic acids and suitable hosts. uni-giessen.de This suggests that this compound would similarly engage in strong, shape-selective recognition with appropriate macrocyclic hosts.

The principles governing this recognition include:

Hydrophobic Interactions: The primary driving force for the association of the diamondoid cage with nonpolar cavities.

Van der Waals Forces: Close contact between the guest and the host's interior surface maximizes these forces.

Hydrogen Bonding: The carboxylic acid group can act as a hydrogen bond donor and acceptor, providing an additional point of specific interaction and orientational control.

These phenomena are crucial for creating sensors, developing new separation techniques, and designing targeted delivery systems. frontiersin.orgscholaris.ca

Self-Assembly and Co-Assembly of Diamantyl Carboxylic Acid Derivatives

Self-assembly is the spontaneous organization of molecules into ordered structures, guided by non-covalent interactions. For diamantyl carboxylic acid derivatives, this process is primarily directed by the interplay between the strong hydrogen-bonding of the carboxylic acid groups and the packing requirements of the bulky diamondoid cages. researchgate.netresearchgate.net

Studies on the self-assembly of functionalized diamondoids have shown that the nature and position of the functional group can dramatically alter the final structure. rsc.org Vapor deposition techniques have been used to create well-defined, self-assembled micro- and nanocrystals of diamondoid derivatives, with shapes ranging from rods and needles to triangles. rsc.org This control over morphology is a direct consequence of the directional interactions, primarily hydrogen bonds, and the efficient packing of the hydrocarbon cages.

Co-assembly with other molecules introduces further complexity and functionality. For instance, co-crystallization of diamantyl carboxylic acids with complementary hydrogen-bonding partners, such as pyridine (B92270) derivatives, can lead to the formation of binary supramolecular structures. The balance of hydrogen bonds and London dispersion forces between the bulky cages dictates the final assembled architecture. researchgate.net

Design of Supramolecular Architectures and Host-Guest Systems

Supramolecular architectures are complex, multi-component systems designed to perform specific functions. tue.nlsemanticscholar.orgnih.gov The unique geometry and chemical properties of this compound make it an excellent candidate for a tecton, or molecular building block, in the construction of such architectures. researchgate.net

Host-Guest Systems: The ability of the diamantane moiety to be included within molecular hosts like cyclodextrins forms the basis for designing host-guest systems. researchgate.netuni-giessen.de Furthermore, the self-assembly of diamantyl carboxylic acid derivatives can create intrinsic cavities capable of encapsulating guest molecules. For example, the dimerization of two this compound molecules could potentially create a pseudo-capsular environment defined by the two bulky cages. Metal-organic frameworks (MOFs) and other coordination polymers can also be constructed using diamantane dicarboxylic acids as linkers, creating porous materials with cavities tailored for gas storage or catalysis. mdpi.com

The design principles for these systems rely on controlling the non-covalent interactions that govern their assembly. rsc.org By modifying the functional groups or the structure of the diamondoid itself, the size, shape, and chemical environment of the binding cavity can be fine-tuned. rsc.org This allows for the rational design of architectures with high selectivity for specific guests.

Table 1: Examples of Host-Guest Systems Involving Diamondoid Derivatives

Host Family Diamondoid Guest Example Primary Driving Interactions Potential Application
Cyclodextrins 9-Triamantane carboxylic acid uni-giessen.de Hydrophobic effect, van der Waals forces Molecular sensing, drug delivery
Calixarenes Diamantane derivatives Hydrophobic effect, CH-π interactions Separation, catalysis

Crystal Engineering of Diamantane-Based Crystalline Solids

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. arxiv.org The rigidity, thermal stability, and well-defined geometry of the diamantane core make it an ideal scaffold for crystal engineering. researchgate.net

The primary tool for directing the assembly of this compound into a crystalline solid is the powerful and directional hydrogen bond from the carboxylic acid group. This group reliably forms predictable supramolecular synthons, such as the classic carboxylic acid dimer. The challenge and opportunity in the crystal engineering of these compounds lie in controlling how these hydrogen-bonded motifs pack together in three dimensions.

The bulky diamondoid cage plays a crucial role here. Its shape dictates the possible packing arrangements, preventing the close packing often seen with flatter, aromatic molecules. This can lead to the formation of porous structures or solids with interesting physical properties. Researchers can influence the final crystal structure by:

Solvent Selection: The solvent used for crystallization can compete for hydrogen-bonding sites or become incorporated into the crystal lattice, altering the packing. rsc.org

Introducing Additional Functional Groups: Adding other interactive groups to the diamantane skeleton can introduce competing or reinforcing interactions (e.g., halogen bonds, C-H···O bonds), providing another level of control.

Co-crystallization: Forming crystals with a second component (a coformer) creates a new set of intermolecular interactions that can be used to build novel solid-state architectures.

The ultimate goal is to create materials with desired properties, such as specific porosity for gas separation, nonlinear optical activity, or enhanced pharmaceutical stability, by programming the molecular-level assembly.

Intermolecular Interactions and Crystal Packing Studies

The solid-state structure of this compound is governed by a hierarchy of intermolecular interactions. mdpi.com A detailed analysis of its crystal packing reveals the specific forces at play.

O-H···O Hydrogen Bonds: This is the strongest and most influential interaction. The carboxylic acid groups form robust dimers or, less commonly, catemeric chains, which act as the primary organizing elements of the structure. The geometry of this interaction is highly specific, with typical O···O distances in the range of 2.6 to 2.7 Å.

Van der Waals Interactions: The large surface area of the diamantane cage leads to significant London dispersion forces. The interlocking of these bulky, shape-persistent groups is a key feature of the crystal packing, filling space efficiently around the primary hydrogen-bonded motifs. nasa.gov

The crystal packing can be visualized as an assembly of hydrogen-bonded dimers or chains that are then arranged in space according to the steric demands of the diamantane units. The final structure is a delicate balance between the strong, directional hydrogen bonds and the weaker, less directional dispersion forces. mpg.de

Table 2: Key Intermolecular Interactions in Diamantane Carboxylic Acid Crystals

Interaction Type Donor/Acceptor Atoms Typical Distance Range (Å) Role in Crystal Packing
Strong Hydrogen Bond O-H···O=C 2.6 - 2.7 Forms primary structural motifs (dimers, chains)
Weak Hydrogen Bond C-H···O=C 3.2 - 3.8 Stabilizes and directs the 3D arrangement of motifs

Applications in Catalysis Research

4-Diamantylacetic Acid Derivatives as Ligands in Metal Catalysis

Derivatives of this compound hold promise as bulky ligands in metal catalysis, particularly for reactions where steric hindrance can be leveraged to control selectivity and activity. The carboxylate group can coordinate to a metal center, while the voluminous diamantyl moiety can create a sterically demanding environment. This can influence the coordination sphere of the metal, potentially leading to enhanced catalytic performance.

For instance, in palladium-catalyzed cross-coupling reactions, bulky phosphine (B1218219) ligands are often employed to promote reductive elimination and prevent catalyst deactivation. Similarly, a 4-diamantylacetate ligand could serve a similar purpose. The large steric footprint of the diamantyl group could facilitate the dissociation of the product from the metal center, thereby accelerating the catalytic cycle.

While specific studies on this compound as a ligand are scarce, research on other bulky carboxylic acids suggests its potential. The table below illustrates the types of metal-catalyzed reactions where bulky ligands are crucial and where this compound derivatives could theoretically be applied.

Catalytic ReactionPotential Role of this compound LigandMetal Center
Suzuki-Miyaura CouplingEnhancing reductive elimination, stabilizing the active catalytic species.Palladium
Heck CouplingPromoting regioselectivity, preventing catalyst agglomeration.Palladium
C-H ActivationInfluencing site selectivity through steric repulsion.Rhodium, Iridium
PolymerizationControlling polymer tacticity and molecular weight.Zirconium, Titanium

Development of Diamantane-Based Organocatalysts

The rigid and well-defined three-dimensional structure of the diamantane framework makes it an attractive scaffold for the design of novel organocatalysts. The acetic acid functionality of this compound can be readily modified to introduce various catalytically active moieties.

For example, the carboxylic acid can be converted into an amide or an ester, which can then be further functionalized. By attaching a known organocatalytic group, such as a proline or a thiourea (B124793) derivative, to the diamantane scaffold, it may be possible to create a catalyst with unique stereochemical directing properties. The bulk of the diamantane could create a specific chiral pocket around the active site, leading to high enantioselectivity in asymmetric reactions.

The development of such catalysts would involve a multi-step synthetic approach, starting from this compound. The potential classes of organocatalysts that could be derived are summarized below.

Organocatalyst ClassPotential Synthetic Derivative from this compoundTarget Asymmetric Reactions
Chiral Brønsted AcidsPhosphoric acid or carboxylic acid derivatives.Friedel-Crafts alkylation, aza-Henry reaction.
Chiral AminesProline or other chiral amine derivatives.Aldol reaction, Michael addition.
Hydrogen-Bonding CatalystsThiourea or squaramide derivatives.Diels-Alder reaction, conjugate additions.

Role in Chiral Catalysis

The introduction of chirality into the this compound molecule is a key step towards its application in asymmetric catalysis. This could be achieved by resolving a racemic mixture of a chiral derivative or by asymmetric synthesis. A chiral this compound derivative could then be used either as a chiral ligand for a metal catalyst or as the backbone for a chiral organocatalyst.

The well-defined and rigid nature of the diamantane cage is expected to be highly effective in transmitting stereochemical information from the chiral element to the catalytic site. This could lead to high levels of enantioselectivity in a variety of transformations. For example, a chiral this compound-derived ligand could be used in asymmetric hydrogenation or hydroformylation reactions.

Mechanistic Studies of Catalytic Processes Involving Diamantane Scaffolds

While direct mechanistic studies involving this compound in catalysis are not available, insights can be drawn from studies on other diamantane derivatives. The rigid and predictable geometry of the diamantane scaffold makes it an excellent tool for probing the steric and electronic effects in catalytic transition states.

By systematically modifying the substituents on the diamantane framework of a catalyst or ligand and observing the effect on reaction rate and selectivity, valuable information about the mechanism can be obtained. For example, the steric hindrance provided by the diamantyl group can be used to differentiate between proposed mechanistic pathways that have different spatial requirements.

Computational studies could also play a significant role in understanding the role of diamantane scaffolds in catalysis. Density functional theory (DFT) calculations could be used to model the transition states of reactions catalyzed by complexes containing this compound-derived ligands, providing insights into the origins of selectivity.

Future Research Directions and Interdisciplinary Perspectives

Synergistic Approaches Combining Synthetic, Computational, and Applied Research

The advancement of materials based on 4-diamantylacetic acid and other diamondoids hinges on a collaborative approach that merges synthetic chemistry, computational modeling, and applied sciences. Computational studies are crucial for predicting the structural and electronic properties of novel diamondoid derivatives before their synthesis. uoc.grnih.gov For instance, quantum-mechanical calculations can determine the effects of different functional groups on the band-gap variations and molecular orbitals of diamondoids. uoc.gr This theoretical insight guides synthetic chemists in designing and creating molecules with tailored characteristics for specific applications.

This synergy is evident in the development of sensor technologies. Computational models can predict how a functionalized diamondoid might interact with a target analyte, such as a DNA nucleobase, by forming hydrogen-bonded complexes that alter its electronic properties. uoc.gr Synthetic chemists can then endeavor to create these specific derivatives. The resulting compounds are subsequently tested in applied research to validate the computational predictions and assess their real-world sensing capabilities. uoc.grubfc.fr This iterative cycle of prediction, synthesis, and testing accelerates the discovery of new materials and applications.

Research AreaContribution to Diamondoid AdvancementKey Findings/Goals
Synthetic Chemistry Develops methods to create novel diamondoid derivatives with specific functionalities. rsc.orgnih.govCreation of tailored molecules for electronics, catalysis, and biomedical applications. rsc.orguni-giessen.de
Computational Modeling Predicts electronic and structural properties of new diamondoid compounds. uoc.grnih.govGuides synthetic targets and explains experimental observations. nih.govscirp.org
Applied Research Tests the performance of new diamondoid materials in real-world applications. ubfc.frmdpi.comValidates theoretical models and demonstrates practical utility in areas like sensing and nanotechnology. researchgate.net

Exploration of Novel Functionalization Paradigms for Higher Diamondoids

While adamantane (B196018), the smallest diamondoid, has been extensively studied, future research is increasingly focused on the functionalization of higher diamondoids like diamantane, the parent structure of this compound. rsc.orgresearchgate.net The larger and more complex structures of these molecules offer a richer canvas for chemical modification and the potential for more advanced materials. arxiv.org

Researchers are exploring new synthetic methods to overcome the challenges associated with the limited solubility and reactivity of higher diamondoids. irb.hracs.org Key areas of investigation include:

Direct C-H Functionalization: Developing reactions that directly convert the strong C-H bonds of the diamondoid cage into other functional groups (e.g., C-C, C-N, C-O bonds) is a primary goal. nih.gov This avoids multi-step synthetic sequences and provides more efficient access to a wide range of derivatives.

Radical-Based Reactions: The stability of diamondoid radical intermediates makes radical-based functionalization a particularly effective strategy for creating new C-C bonds. nih.gov

Mechanochemistry: High-temperature ball milling is emerging as a sustainable and efficient method for synthesizing diamondoid derivatives, overcoming the solubility issues that often plague traditional solution-based methods. irb.hracs.orgacs.org

New Substitution Reactions: The development of novel substitution reactions, such as those based on the Mitsunobu reaction, allows for the controlled and high-yield synthesis of functionalized adamantanes and diamantanes from readily available alcohol precursors. uni-giessen.de

These advanced functionalization techniques are crucial for creating the next generation of diamondoid-based materials, including complex polymers, molecular building blocks for nanotechnology, and active components in molecular electronics. rsc.orgarxiv.org

Emergent Applications in Quantum Technologies and Sensing

The intrinsic properties of diamondoids make them highly promising for applications in quantum technologies and advanced sensing. Their rigid, sp³-hybridized carbon framework provides a stable and well-defined structure for creating sensitive devices. ubfc.fr

Sensing Applications: Functionalized diamondoids are being developed as highly sensitive chemical sensors. By attaching specific chemical groups to the diamondoid cage, researchers can create materials that selectively interact with target molecules. For example, difunctionalized diamondoids with hydroxy and primary phosphine (B1218219) oxide groups have been used to create the first sp³-carbon-based chemical sensors capable of detecting toxic gases like NO₂ and NH₃ at low concentrations, even in humid conditions. ubfc.fr Quantum-mechanical calculations suggest that modified diamondoids could distinguish between different DNA nucleobases, opening possibilities for new biosensing and even DNA sequencing technologies. uoc.gr

Quantum Technologies: Diamondoids are also gaining attention as precursors for creating high-quality nanodiamonds containing specific defects, known as color centers. nih.gov The nitrogen-vacancy (NV) center in diamond is a leading platform for quantum sensing, capable of detecting magnetic fields with extraordinary precision. Using diamondoids as "seeds" in high-pressure, high-temperature (HPHT) synthesis could allow for the creation of nanodiamonds with single, centrally located NV centers, which would be ideal for single-spin probes in biological applications. nih.gov Furthermore, combining nanodiamonds in microdroplets of liquid has been demonstrated as a precise and sensitive quantum sensing technique for detecting trace chemicals. technologynetworks.com

Technology AreaRole of Diamondoids/DerivativesPotential Impact
Gas Sensing Serve as the sp³-carbon-based sensing material. ubfc.frDevelopment of robust, low-power sensors for environmental monitoring and safety. ubfc.frmdpi.com
Biosensing Act as probes to distinguish between biological molecules like DNA nucleobases. uoc.grNew platforms for medical diagnostics and DNA sequencing. uoc.gr
Quantum Sensing Used as precursors for high-quality nanodiamonds with quantum defects (e.g., NV centers). nih.govCreation of ultra-sensitive magnetometers for applications in biology and materials science. nih.govtechnologynetworks.com

Development of Sustainable Synthesis and Application Methodologies

As the applications for diamondoid derivatives expand, so does the need for environmentally friendly and cost-effective production methods. Traditional chemical syntheses often rely on harsh reagents and large volumes of organic solvents, which pose environmental and economic challenges. irb.hracs.org

A significant future direction is the adoption of green chemistry principles in diamondoid functionalization. Mechanochemistry, a technique involving solvent-free reactions in a ball mill, has been successfully applied to the synthesis of diamondoid ethers. irb.hracs.orgacs.org This approach offers substantial sustainability benefits over conventional solution-based methods, including:

Elimination of Solvents: Reduces chemical waste and environmental impact. irb.hracs.org

Shorter Reaction Times: Increases process efficiency and lowers energy consumption. acs.org

Simplified Workup Procedures: Reduces the need for additional purification steps and reagents. acs.org

Comparable or Superior Yields: Demonstrates that sustainable methods can be as effective as traditional ones. acs.org

The successful application of mechanochemistry to synthesize larger, multi-cage diamondoid derivatives paves the way for a sustainable approach to creating next-generation materials, regardless of the solubility limitations of the reactants. irb.hracs.org This focus on sustainability is paramount for the future applicability of these materials in nanotechnology and other fields, ensuring that their development is both technologically advanced and environmentally responsible. irb.hracs.org

Q & A

Q. What quality control measures ensure batch-to-batch consistency in this compound synthesis for longitudinal studies?

  • Methodological Answer : Implement QC checks at each synthesis stage:
  • Raw Materials : Purity certificates for diamantane precursors.
  • Intermediate Analysis : TLC monitoring of reaction progress.
  • Final Product : ≥99% HPLC purity, validated via inter-laboratory testing.
    Archive samples from each batch for retrospective analysis .

Data Presentation and Reproducibility Guidelines

  • Tables : Include raw data (e.g., NMR shifts, HPLC retention times) in appendices; summarize processed data (mean ± SD) in main text .
  • Figures : Use scatterplots for dose-response curves and Arrhenius plots for stability data. Annotate with R² values and error bars .
  • Ethics : Disclose funding sources and conflicts of interest. Share datasets via repositories like Figshare or Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.